![molecular formula C19H22F3N3O5 B2844218 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097924-59-7](/img/structure/B2844218.png)
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperidin-4-yl group, a trifluoroethyl group, and an imidazolidine-2,4-dione group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidin-4-yl group is a six-membered ring containing one nitrogen atom, the trifluoroethyl group contains a carbon chain with three fluorine atoms attached, and the imidazolidine-2,4-dione group is a five-membered ring containing two nitrogen atoms and two carbonyl groups .Scientific Research Applications
NLRP3 Inhibition
The compound has garnered interest as a potential NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the immune response to various stimuli. By combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, researchers designed and synthesized a series of benzo[d]imidazole-2-one derivatives. Among these, compounds 9, 13, and 18 demonstrated promising NLRP3 inhibitory activity. They concentration-dependently inhibited IL-1β release in LPS/ATP-stimulated human macrophages .
Pyroptosis Modulation
Pyroptosis, a form of programmed cell death, is associated with inflammation. The compound was found to prevent approximately 35% of pyroptotic cell death. Derivatives conjugated with 2-chlorophenylacetamide showed this ability, reducing IL-1β levels by approximately 18–21% .
ATPase Activity Reduction
The selected compounds were evaluated for their impact on the ATPase activity of human recombinant NLRP3. This activity reduction is crucial for modulating NLRP3 function and mitigating inflammatory responses .
Computational Insights
Computational simulations aided in building the first complete model of the NLRP3 inactive state. These simulations also identified possible binding sites for the tested compounds. Understanding the protein-ligand interactions sheds light on the mechanism underlying their activity .
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR; it is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC) and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. It was identified as a NLRP3 binder through a pharmacophore-hybridization strategy . The compound’s interaction with the NLRP3 inflammasome reduces the ATPase activity of human recombinant NLRP3 .
Biochemical Pathways
The compound affects the NLRP3-dependent pyroptosis and IL-1β release pathways. Pyroptosis is a form of programmed cell death, and IL-1β is a pro-inflammatory cytokine. Inhibition of these pathways by the compound can prevent about 35% of pyroptotic cell death and decrease IL-1β by approximately 18–21% .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This results in a decrease in inflammation and cell death.
Future Directions
properties
IUPAC Name |
1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O5/c1-29-14-4-3-12(9-15(14)30-2)17(27)23-7-5-13(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,13H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGMNOXIUHWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.